Busulfan-d8

Overview

Description

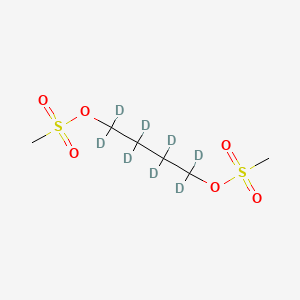

Busulfan-d8 (1,4-butanediol-d8 dimethanesulfonate) is a deuterated isotopologue of Busulfan, a bifunctional alkylating agent used in chemotherapy and hematopoietic stem cell transplantation (HSCT) conditioning regimens. With the molecular formula C₆H₆D₈O₆S₂ and a molecular weight of 254.34 g/mol , this compound replaces eight hydrogen atoms with deuterium at the butanediol backbone. This isotopic substitution minimizes metabolic interference while retaining chemical behavior identical to non-deuterated Busulfan, making it an ideal internal standard (IS) for precise quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) .

This compound is synthesized with ≥95% chemical purity and ≥99% isotopic enrichment (d0 ≤1%) . Its primary application lies in therapeutic drug monitoring (TDM) of Busulfan plasma levels, which is critical for minimizing toxicity (e.g., veno-occlusive disease) and optimizing dosing in HSCT patients . The compound is stable for ≥4 years when stored at -20°C and dissolves readily in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at ~16.7 mg/mL .

Preparation Methods

Synthetic Routes: Busulfan-d8 can be synthesized through deuterium exchange methods, where deuterium atoms replace hydrogen atoms in Busulfan.

Reaction Conditions: The specific conditions depend on the synthetic route chosen, but deuterium exchange typically occurs in the presence of deuterated reagents or deuterated solvents.

Industrial Production: this compound is not commonly produced industrially; it is primarily used as an internal standard in mass spectrometry-based assays.

Chemical Reactions Analysis

Hydrolysis and Alkylation Reactions

Busulfan-d8 undergoes hydrolysis in aqueous media to release methanesulfonate groups, generating reactive carbonium ions (Fig. 1 ). These ions facilitate DNA alkylation via intrastrand crosslinking at guanine-adenine (5'-GA-3') sequences .

Key features of alkylation:

| Property | Value/Description | Source |

|---|---|---|

| Target | DNA guanine N7 | |

| Reaction Type | SN2 alkylation | |

| Crosslink Type | Intrastrand (primary) |

Deuteration at the butanediol chain reduces reaction rates due to kinetic isotope effects, though specific quantitative data remain underexplored .

Glutathione Conjugation

This compound participates in glutathione (GSH) conjugation, forming a sulfonium ion intermediate. This reaction occurs spontaneously and is catalyzed by glutathione S-transferases (GSTs) .

Metabolic Pathway:

- Conjugation: GSTA1 facilitates GSH binding to this compound, forming a sulfonium conjugate .

- Degradation: The conjugate undergoes β-elimination to yield tetrahydrothiophene (THT) and dehydroglutathione .

- Oxidation: THT is metabolized to sulfolane and 3-hydroxysulfolane via cytochrome P450 (CYP) enzymes .

Table 1: Metabolic Stability in Liver Fractions

| Liver Fraction | Busulfan Clearance (%) | Impact of VPA |

|---|---|---|

| S9 | 42.1 ± 5.3 | Inhibited |

| Cytosol | 38.9 ± 4.1 | No effect |

| Microsomes | <5 | No effect |

Stability and Degradation

This compound exhibits stability under standard storage conditions (-20°C) but degrades under thermal stress .

Degradation Products:

Table 2: Analytical Recovery and Matrix Effects

| Parameter | Value (%) | Method |

|---|---|---|

| Plasma Recovery | 88–99 | LC-MS/MS |

| Matrix Effect | 88.5–99.3 | UPLC-MS |

| Incurred Sample CV | <15 |

Synthetic Pathways

This compound is synthesized via deuterated 1,4-butanediol reacted with methanesulfonyl chloride . Deuteration occurs at all eight positions of the butanediol chain, confirmed by NMR and high-resolution mass spectrometry .

Key Synthetic Data:

- Purity: >99% deuterated forms

- Isotopic Enrichment: Tetramethylene-D₈

- SMILES:

[2H]C([2H])(OS(=O)(=O)C)C([2H])([2H])C([2H])([2H])C([2H])([2H])OS(=O)(=O)C[1][8]

Analytical Quantification

This compound is quantified using LC-MS/MS with transitions m/z 271.9 → 159.94 and 254.87 . Deuterium labeling minimizes interference from endogenous compounds, enhancing assay precision .

Table 3: Inter-Laboratory Validation

| Parameter | Difference (%) |

|---|---|

| cAUC | <7 |

| Concentration | 6.73–11.53 |

Interaction with Drug Metabolizing Enzymes

Scientific Research Applications

Pharmacokinetic Studies

Busulfan-d8 serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying busulfan concentrations in plasma. This application is crucial for understanding the pharmacokinetics of busulfan, which has a narrow therapeutic window. By using this compound, researchers can achieve high accuracy and precision in measuring busulfan levels, which is essential for optimizing dosing regimens.

Method Development

- Technique : LC-MS/MS with this compound as an internal standard.

- Sensitivity : Lower limit of quantitation is around 0.2 ng/mL.

- Recovery Rates : Average extraction recoveries for busulfan are approximately 92.52% .

Therapeutic Drug Monitoring

Therapeutic drug monitoring of busulfan using this compound has been shown to enhance the success rates of HSCT by allowing for individualized dosing based on plasma concentration measurements. Studies indicate that targeted dosing adjustments can significantly reduce the risk of adverse effects such as mucositis and hepatic veno-occlusive disease.

Clinical Findings

- A study demonstrated that 86% of patients required dose adjustments based on therapeutic drug monitoring, leading to successful engraftments in all patients .

- The use of this compound allows for robust analysis of plasma samples, minimizing matrix effects and enhancing measurement reliability .

Drug Interaction Studies

This compound is also employed in studies investigating drug-drug interactions (DDIs). For example, research has shown that valproic acid can inhibit the metabolism of busulfan, potentially increasing its toxicity. Utilizing this compound facilitates a clearer understanding of these interactions by providing precise quantification during metabolic assessments.

Key Findings

- In vitro studies indicated that the presence of valproic acid altered the metabolic stability of busulfan in liver fractions, suggesting a significant DDI .

Case Study Overview

A series of clinical studies have utilized this compound in various settings to optimize treatment regimens for patients undergoing HSCT:

Mechanism of Action

- Busulfan exerts its effects by:

Cross-linking DNA: It forms covalent bonds between DNA strands, disrupting replication and transcription.

Thioredoxin Reductase Inhibition: Busulfan inhibits this enzyme, affecting redox balance.

Inducing Apoptosis: It triggers programmed cell death pathways.

Comparison with Similar Compounds

Busulfan-d8 vs. Non-Deuterated Busulfan

The key distinction lies in isotopic labeling and analytical utility:

This compound eliminates matrix effects in bioanalytical assays, achieving a lower limit of quantification (LLOQ) of 10 ng/mL in serum , compared to non-deuterated Busulfan, which requires deuterated IS for accurate calibration .

Comparison with Other Deuterated Internal Standards

Deuterated analogs like Chlorambucil-d8 and Flumequine-¹³C₃ share similar roles as isotopic IS but differ in target analytes and structural classes:

This compound exhibits superior stability and precision in plasma assays compared to Chlorambucil-d8, which is used for nitrogen mustard alkylators but lacks validated data in HSCT settings . Flumequine-¹³C₃, while structurally unrelated, underscores the broader utility of isotopic IS in minimizing ion suppression and enhancing assay specificity .

Analytical Performance in Clinical Studies

- Precision and Accuracy : this compound demonstrated intra-day and inter-day precision coefficients of variation (CV) between 1.8–9.7% across low (600 ng/mL), medium (2,700 ng/mL), and high (4,800 ng/mL) plasma concentrations, with accuracies of 101.8–104.5% .

- Chromatographic Separation : Co-elution with Busulfan ensures identical retention times, while distinct mass transitions (e.g., 272 > 159 m/z for this compound vs. 264 > 151 m/z for Busulfan) prevent spectral overlap .

- Cost-Effectiveness : A one-step protein precipitation protocol using this compound reduces sample preparation time and costs compared to solid-phase extraction methods .

Biological Activity

Busulfan-d8, a deuterated form of the alkylating agent busulfan, is primarily utilized in the context of hematopoietic stem cell transplantation (HSCT) as part of conditioning regimens. The biological activity of this compound is closely related to its pharmacokinetics, metabolism, and therapeutic monitoring, which are critical for optimizing treatment outcomes and minimizing toxicity.

Overview of this compound

Busulfan is an alkylating agent that works by cross-linking DNA strands, thereby inhibiting DNA replication and leading to cell death. The deuterated version, this compound, is used as an internal standard in pharmacokinetic studies to improve the accuracy of drug monitoring. This compound has been shown to have similar pharmacological properties to its non-deuterated counterpart but with enhanced stability in analytical assays.

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Studies indicate significant inter-individual variability in busulfan pharmacokinetics due to factors such as age, body weight, liver function, and concurrent medications.

Key Findings on Metabolism

- Metabolic Pathways : Busulfan undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (CYPs). The metabolic process includes the formation of various metabolites such as tetrahydrothiophene (THT) and sulfolane. These metabolites are produced through conjugation with glutathione (GSH) and subsequent oxidation reactions .

- Drug-Drug Interactions : The interaction between busulfan and other drugs can significantly alter its metabolism. For instance, valproic acid (VPA), a common antiepileptic drug, has been shown to inhibit the metabolism of busulfan in vitro, leading to increased plasma concentrations and potential toxicity .

- Therapeutic Drug Monitoring (TDM) : TDM is essential for optimizing busulfan dosing regimens. A study highlighted that monitoring plasma concentrations can improve transplant outcomes by ensuring that drug levels remain within a therapeutic range (600-900 ng/mL) .

Case Studies

Several clinical studies have focused on the use of this compound in HSCT settings:

- Study on TDM : A single-center study demonstrated that individualized dosing based on TDM significantly improved engraftment rates and reduced transplant-related mortality compared to standard dosing protocols .

- Comparison of Administration Routes : Research comparing intravenous (IV) versus oral administration of busulfan indicated that IV administration led to more consistent pharmacokinetic profiles and better patient outcomes due to reduced variability in absorption .

Analytical Methods for Monitoring this compound

The accurate measurement of this compound levels in biological fluids is crucial for effective TDM. Various analytical techniques have been developed:

| Methodology | Description |

|---|---|

| HPLC-UV | Traditional method for measuring drug concentrations but less sensitive than newer methods. |

| HPLC-MS/MS | Advanced method providing high sensitivity and specificity for quantifying this compound levels. |

Performance Metrics

In studies assessing the recovery rates and matrix effects during analysis:

| Busulfan Level | Concentration (ng/mL) | Recovery (%) | Matrix Factor (%) |

|---|---|---|---|

| LQC | 25 | 92.34 | 88.53 |

| HQC | 8000 | 99.54 | 99.32 |

These metrics indicate efficient extraction with minimal interference from biological matrices .

Q & A

Basic Research Questions

Q. How is Busulfan-d8 utilized as an internal standard in quantitative GC-/LC-MS methods?

this compound is employed as a stable isotopic internal standard (IS) to correct for variability during sample preparation and instrument analysis. Its deuterated structure minimizes co-elution interference with non-deuterated Busulfan, ensuring accurate quantification. Methodologically, plasma samples are spiked with this compound, extracted with ethyl acetate, and derivatized before analysis. The peak intensity ratio (Busulfan/Busulfan-d8) is used to construct a standard curve, enabling precise quantification .

Q. What protocols ensure the validation of this compound purity and isotopic enrichment?

Purity validation involves HPLC-UV analysis (λ = 256 nm) to confirm ≥95% chemical purity, while isotopic enrichment (≥99% d8, ≤1% d0) is verified via high-resolution mass spectrometry (HRMS). Batch-specific certificates of analysis should be cross-checked, and researchers must recalibrate standard curves using freshly prepared solutions to account for potential deuterium loss during storage .

Q. How should this compound be stored to maintain stability in experimental workflows?

this compound is stable for ≥4 years when stored at -20°C in airtight containers under inert gas (e.g., argon). Solubility in DMSO or dimethylformamide (~16.7 mg/mL) requires sonication and vortexing to ensure homogeneity. Aliquot preparation is recommended to avoid repeated freeze-thaw cycles, which may degrade the compound .

Advanced Research Questions

Q. What strategies resolve inconsistencies in pharmacokinetic (PK) data when using this compound across studies?

Discrepancies in PK parameters (e.g., AUC, half-life) often arise from variations in extraction efficiency, derivatization conditions, or ionization suppression in MS. To mitigate this, cross-validate methods using harmonized protocols (e.g., identical column chemistry, ion source temperatures) and perform recovery experiments with spiked matrices. Additionally, compare results against non-deuterated Busulfan controls to assess deuterium exchange effects .

Q. How can researchers optimize this compound-based assays for detecting low-abundance DNA adducts in alkylation studies?

this compound’s DNA cross-linking efficiency is sequence-selective (e.g., 5’-GA-3’ motifs). To enhance sensitivity, combine ultra-high-performance LC-MS with collision-induced dissociation (CID) to distinguish adducts from background noise. Use isotopically labeled DNA oligonucleotides as internal standards and apply fragmentation pattern matching to confirm adduct identity .

Q. What analytical approaches address batch-to-batch variability in this compound synthesis?

Variability in deuterium incorporation can affect quantification accuracy. Implement orthogonal validation techniques:

- NMR spectroscopy to confirm deuterium distribution.

- Isotopic peak ratio analysis in MS to detect impurities (e.g., d7 or d9 forms).

- Cross-reference with independent calibration standards from certified suppliers .

Q. How should researchers design experiments to evaluate this compound’s selective immunosuppressive effects in hematopoietic stem cells (HSCs)?

Use in vitro colony-forming unit (CFU) assays with HSCs exposed to this compound at clinically relevant concentrations (e.g., 0.1–10 µM). Compare cytotoxicity against non-deuterated Busulfan via flow cytometry (apoptosis markers) and qPCR (DNA damage response genes). Include controls for solvent effects (e.g., DMSO) and validate findings using primary patient-derived cells .

Q. Methodological Reporting Standards

Q. What details must be included in manuscripts to ensure reproducibility of this compound experiments?

- Synthesis and characterization : CAS No. (116653-28-2), isotopic purity, storage conditions.

- Sample preparation : Solvent type, extraction/derivatization steps, internal standard concentration.

- Instrument parameters : Column type, ionization mode, MS transition ions (e.g., m/z 264 → 151 for this compound).

- Data normalization : Reference to calibration curves and statistical methods (e.g., ANOVA for inter-group comparisons) .

Properties

IUPAC Name |

(1,1,2,2,3,3,4,4-octadeuterio-4-methylsulfonyloxybutyl) methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6S2/c1-13(7,8)11-5-3-4-6-12-14(2,9)10/h3-6H2,1-2H3/i3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVZYZSDYWQREU-SQUIKQQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])OS(=O)(=O)C)C([2H])([2H])OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661835 | |

| Record name | (~2~H_8_)Butane-1,4-diyl dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116653-28-2 | |

| Record name | (~2~H_8_)Butane-1,4-diyl dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.